![molecular formula C14H14N2O B3034662 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol CAS No. 203315-01-9](/img/structure/B3034662.png)
3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol
Overview
Description
“3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol” is a chemical compound with the linear formula C14H14N2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol” are not fully documented in the available sources. It is recommended to refer to a specialized chemical database or contact the supplier for detailed information .Scientific Research Applications
Adhesives and Sealants
3,5-Dimethylphenol finds use as an ingredient in adhesives and sealants. Its chemical properties contribute to bonding and sealing materials, making it valuable in construction, manufacturing, and repair applications .
Plating and Surface Treatment Agents
Due to its reactivity and solubility, 3,5-dimethylphenol is employed in plating processes and surface treatments. It can enhance the durability, corrosion resistance, and appearance of metal surfaces .
Solvent for Cleaning and Degreasing
As a solvent, 3,5-dimethylphenol effectively dissolves oils, greases, and other contaminants. Industries use it for cleaning machinery, equipment, and surfaces .
Chemical Intermediate for Antioxidants
Researchers utilize 3,5-dimethylphenol as an intermediate in the synthesis of antioxidants. These compounds play a crucial role in preventing oxidative damage and preserving the stability of various products .
Phenolic Resins
Phenolic resins, widely used in adhesives, coatings, and molded products, incorporate 3,5-dimethylphenol as a key building block. These resins offer excellent heat resistance and mechanical strength .
Active Pharmaceutical Ingredients (APIs)
In pharmaceutical research, 3,5-dimethylphenol serves as a precursor for certain APIs. Its unique structure allows chemists to modify it into bioactive compounds with potential therapeutic effects .
Safety and Hazards
This compound is provided by Sigma-Aldrich, and they do not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
3,5-dimethyl-4-phenyldiazenylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-8-13(17)9-11(2)14(10)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJZXPFFLHBNGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=NC2=CC=CC=C2)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1778-71-8 | |
Record name | 3,5-DIMETHYL-4-(PHENYLDIAZENYL)PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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